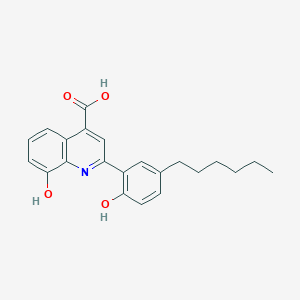
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hexyl chain, hydroxy groups, and a quinoline carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-hexyl-2-hydroxybenzaldehyde with 8-hydroxyquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Shares the phenolic structure but lacks the quinoline moiety.
2-Hydroxy-5-nonylacetophenone: Similar hydroxy and alkyl groups but different core structure.
Uniqueness
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is unique due to the combination of its hexyl chain, hydroxy groups, and quinoline carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(5-hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-7-14-10-11-19(24)17(12-14)18-13-16(22(26)27)15-8-6-9-20(25)21(15)23-18/h6,8-13,24-25H,2-5,7H2,1H3,(H,26,27) |
Clé InChI |
HXXYPJMFFRRZKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1)O)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


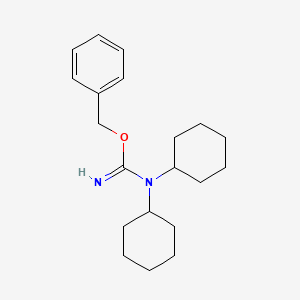
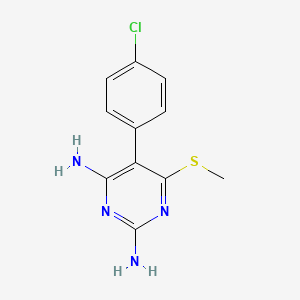
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide](/img/structure/B12897641.png)
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
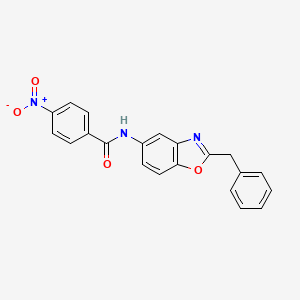
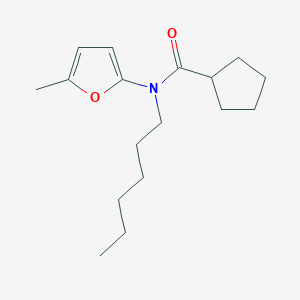
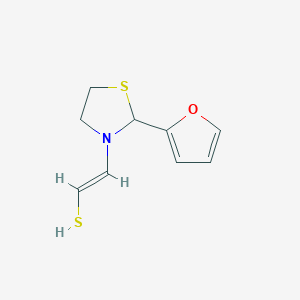
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
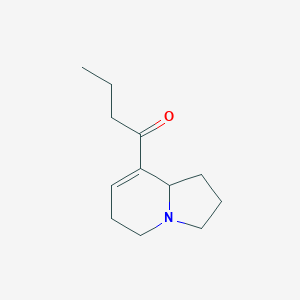

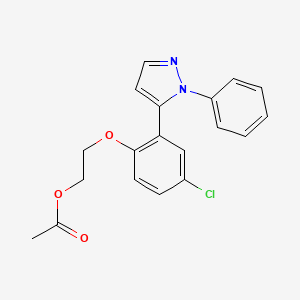
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)
